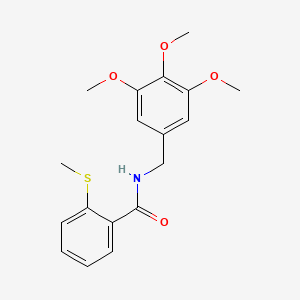

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Synthesis and Molecular Structure Analysis : This compound has been explored in the context of its synthesis, crystal structure, and molecular properties. Research by Goel et al. (2017) details a similar compound's synthesis using CuI as a catalyst, with a focus on crystal structure determined by X-ray diffraction, revealing an orthorhombic lattice and noncentrosymmetric space group. This study also incorporates Fourier transform IR, NMR, and high-resolution mass spectrometry for structure confirmation (Goel et al., 2017).

Synthesis Analysis

- Solid Phase Synthesis : Luo and Huang (2004) describe a solid phase synthesis technique for a related compound, N-p-Methylbenzyl benzamide, highlighting the importance of specific resin treatments and reaction conditions in the synthesis process (Luo & Huang, 2004).

Chemical Reactions and Properties

- Chemical Reactions : The synthesis and evaluation of N-(2-(3,4,5-trimethoxybenzyl)-benzoxazole-5-yl)benzamide derivatives, which are structurally similar, were investigated by Kaur et al. (2018). This study provides insights into the chemical reactivity and potential applications of such compounds (Kaur et al., 2018).

Physical Properties Analysis

- Crystal Structure and Physical Properties : The physical properties, including crystal morphology and structural stability, are crucial for understanding the compound's behavior. Goel et al. (2017) offer significant insights into these aspects through their research on a related compound, emphasizing the role of intermolecular interactions in stabilizing the crystal structure (Goel et al., 2017).

Chemical Properties Analysis

- Molecular Interaction Analysis : Ibnouf et al. (2021) conducted a study on N-hydroxy-2-(4-methylbenzamido)benzamide, focusing on molecular interaction analysis, which is vital for understanding the chemical properties of similar benzamide derivatives. This study includes crystal structure analysis and density functional theory calculations (Ibnouf et al., 2021).

科学的研究の応用

Synthesis and Chemical Properties

Research in synthetic chemistry has explored methodologies for creating benzamide derivatives, focusing on understanding their chemical properties and reactions. For instance, a study on the deuterium labeling of a benzyl-thiamin analog provided insights into the mechanistic aspects of its fragmentation, which could be relevant for similar compounds like 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide (Ikeda & Kluger, 2005). This research aids in understanding the structural and reactive properties essential for pharmaceutical applications.

Antiproliferative Activity

The antiproliferative effects of benzamide derivatives on cancer cells have been the subject of several studies, highlighting their potential as therapeutic agents. A study demonstrated that amine, amino acid, and dipeptide-coupled benzamides exhibited potent cytotoxic activity against breast and liver cancer cell lines, suggesting that modifications to the benzamide backbone could enhance anticancer efficacy (Youssef et al., 2020).

Crystal Structure Analysis

The analysis of crystal structures of benzamide derivatives can reveal valuable information about their molecular interactions and physical properties. For example, the synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide demonstrated its potential in developing multifunctional optical and piezoelectric materials (Goel et al., 2017). These findings could extend to related compounds, providing insights into their utility in material science applications.

Biological and Pharmacological Applications

Benzamide derivatives have also been investigated for their biological activities , including antioxidant and antibacterial properties. A study evaluating new benzothiazole derivatives indicated their potential in mitigating toxicity through antioxidant activity, which could be applicable to the broader family of benzamide compounds (Cabrera-Pérez et al., 2016). This research underscores the versatility of benzamide derivatives in therapeutic contexts.

Material Science and Nanotechnology

In material science, the development of novel complexes and nanostructures from benzamide derivatives has been explored. For instance, the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT polymerization demonstrated the utility of benzamide derivatives in creating polymers with specific properties, which could have applications in biotechnology and nanotechnology (Mori et al., 2005).

特性

IUPAC Name |

2-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-14-9-12(10-15(22-2)17(14)23-3)11-19-18(20)13-7-5-6-8-16(13)24-4/h5-10H,11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWZBFVLVUEGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)